![molecular formula C7H12N2 B168958 5-Isopropyl-1-methyl-1H-imidazole CAS No. 196304-02-6](/img/structure/B168958.png)
5-Isopropyl-1-methyl-1H-imidazole
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Overview
Description
5-Isopropyl-1-methyl-1H-imidazole is a compound with the molecular weight of 124.19 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The structure of 5-Isopropyl-1-methyl-1H-imidazole consists of a five-membered planar ring . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It shows both acidic and basic properties, making it amphoteric in nature .Physical And Chemical Properties Analysis
5-Isopropyl-1-methyl-1H-imidazole is a solid or liquid at room temperature . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Pharmaceutical Research
Imidazoles are known for their therapeutic potential. They can be synthesized into compounds with anti-tubercular activity against Mycobacterium tuberculosis . This suggests that 5-Isopropyl-1-methyl-1H-imidazole could be explored for similar medicinal properties.
Synthetic Chemistry
Imidazoles serve as key components in functional molecules used in everyday applications . The compound’s structure could be utilized in the synthesis of various organic molecules.
Industrial Applications
Due to their versatility, imidazoles find applications in industrial settings . The isopropyl and methyl groups in 5-Isopropyl-1-methyl-1H-imidazole may confer unique properties useful for industrial processes.
Material Science
Imidazole derivatives are often used in material science for the development of new materials with desired properties .
Catalysis
Imidazoles can act as catalysts in chemical reactions . The specific substituents on 5-Isopropyl-1-methyl-1H-imidazole might influence its catalytic abilities.
Biological Studies
The structural similarity to naturally occurring biomolecules makes imidazoles interesting for biological studies . This compound could be used in biochemical research or as a building block in biochemistry.
Mechanism of Action
Target of Action
5-Isopropyl-1-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
1-methyl-5-propan-2-ylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6(2)7-4-8-5-9(7)3/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRBLARAXMEJES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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